N-n-octyl-7-methoxytacrine hydrochloride is a chemical compound that belongs to the class of tacrine derivatives, which are known for their potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease. This compound has garnered interest due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission.
The compound is derived from tacrine, a drug that was originally used to treat Alzheimer's disease but fell out of favor due to its side effects. The synthesis of N-n-octyl-7-methoxytacrine hydrochloride involves the modification of the tacrine structure to improve its pharmacological properties and reduce toxicity.
The synthesis of N-n-octyl-7-methoxytacrine hydrochloride typically involves several steps:
The synthesis can be optimized using various techniques such as refluxing in organic solvents, utilizing catalysts for improved yields, and employing purification methods like recrystallization or chromatography.
N-n-octyl-7-methoxytacrine hydrochloride features a complex molecular structure characterized by:
N-n-octyl-7-methoxytacrine hydrochloride undergoes several chemical reactions relevant to its function as a cholinesterase inhibitor:
The kinetics of inhibition can be studied using Lineweaver-Burk plots to determine parameters such as and .
The mechanism of action for N-n-octyl-7-methoxytacrine hydrochloride primarily involves:
Studies indicate that this compound exhibits a competitive inhibition profile with a significant decrease in enzyme activity at micromolar concentrations.
N-n-octyl-7-methoxytacrine hydrochloride has potential applications in:
Tacrine (1,2,3,4-tetrahydro-9-aminoacridine) emerged in 1993 as the first acetylcholinesterase inhibitor approved by the United States Food and Drug Administration for Alzheimer disease. Its mechanism centered on reversibly inhibiting acetylcholinesterase within the central nervous system, thereby increasing synaptic acetylcholine concentrations and transiently ameliorating cognitive deficits. Tacrine binds the catalytic anionic site of acetylcholinesterase through π-π stacking interactions with conserved aromatic residues Trp84 and Phe330 (Torpedo californica acetylcholinesterase numbering) [9] [10]. Despite its pioneering status, tacrine exhibited significant limitations:
These shortcomings catalyzed efforts to develop safer, more efficacious analogs. 7-Methoxytacrine (7-MEOTA) emerged as a pivotal intermediate, retaining tacrine’s core acridine structure but incorporating a methoxy substituent at the C7 position. This modification reduced hepatotoxicity by 10-fold in HepG2 cell models (IC₅₀ = 44.37 μM vs. tacrine’s 4.5 μM) while maintaining moderate acetylcholinesterase inhibition (human acetylcholinesterase IC₅₀ = 10.5 μM) [4] [6]. The evolution toward alkylated derivatives—notably N-n-octyl-7-methoxytacrine—stemmed from rational structure-activity relationship studies seeking enhanced lipophilicity, blood-brain barrier permeability, and dual-site cholinesterase inhibition [3].
Table 1: Comparative Biochemical Profiles of Tacrine and Key Structural Analogs
| Compound | Human AChE IC₅₀ (μM) | Human BChE IC₅₀ (μM) | HepG2 Cytotoxicity IC₅₀ (μM) |
|---|---|---|---|
| Tacrine | 0.077 | 0.040 | 4.5 |
| 7-Methoxytacrine | 10.5 | 21.0 | 44.37 |
| 6-Chlorotacrine | 0.012 | 0.006 | 18.2 |
| N-n-octyl-7-methoxytacrine | 0.021 | 0.015 | >100 |
The "one drug, one target" paradigm proved inadequate for Alzheimer disease due to its polypharmacological nature. Structural hybridization strategies address this by covalently linking distinct pharmacophores to create multi-target-directed ligands (MTDLs). This approach synergizes complementary biological activities within a single molecule, optimizing pharmacokinetics while minimizing polypharmacy risks [3] [7]. Key design rationales include:
Dual-Site Acetylcholinesterase Inhibition: Acetylcholinesterase possesses two ligand-binding domains: the catalytic anionic site (CAS) at the gorge base and the peripheral anionic site (PAS) near the rim. Compounds engaging both sites simultaneously (e.g., donepezil) exhibit superior efficacy by not only inhibiting acetylcholine hydrolysis but also preventing acetylcholinesterase-induced amyloid-beta aggregation—a PAS-dependent process [7] [10]. Hybrid tacrine derivatives achieve this through molecular extension: the tacrine moiety binds CAS, while a linked auxiliary group occupies PAS [3] [6].
Enhanced Blood-Brain Barrier Penetration: Tacrine’s moderate log P (2.7) limits central nervous system uptake. Appending alkyl chains (e.g., n-octyl) increases hydrophobicity, improving passive diffusion across the blood-brain barrier. Optimal chain lengths (C₆–C₁₂) balance lipophilicity with solubility to avoid hepatic sequestration [3] [6].
Multi-Target Engagement: Beyond cholinesterase inhibition, hybrid tacrines incorporate functionalities targeting:
Table 2: Impact of Alkyl Chain Length on Tacrine Hybrid Properties
| Alkyl Chain Length | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | log P | Amyloid-β Aggregation Inhibition (%) |
|---|---|---|---|---|
| C₂ | 85.2 | 12.4 | 2.9 | 18.7 |
| C₆ | 22.6 | 8.3 | 4.1 | 41.2 |
| C₈ | 21.0 | 15.0 | 5.3 | 63.8 |
| C₁₂ | 19.5 | 9.6 | 6.8 | 58.4 |
N-n-Octyl-7-methoxytacrine hydrochloride epitomizes the strategic integration of historical pharmacophore optimization and multi-target design. Its structure merges two validated elements:
Biochemical and Pharmacological Profile
Structural Determinants of Efficacy
Molecular dynamics simulations reveal critical interactions:
Figure: Binding Mode of N-n-Octyl-7-Methoxytacrine in Human Acetylcholinesterase
PAS Entry (Tyr70, Asp72) ↑ n-Octyl Chain ----------→ Hydrophobic Interactions ↓ Tacrine Core --π-π Stacking→ Trp84 (CAS) Salt Bridge→ Glu199 Source: Adapted from Protein Data Bank analyses [10]
This hybrid exemplifies "molecular economy"—retaining tacrine’s acetylcholinesterase affinity while acquiring novel polypharmacology through strategic alkylation. It validates the MTDL approach as essential for next-generation neurodegenerative disease therapeutics [3] [6] [10].
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8